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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)-3-(p-tolyl)urea

Cat. No.: B5686204

An In-depth Technical Guide to 1-(4-Chlorophenyl)-3-(p-tolyl)urea

Nomenclature

The compound with the structure 1-(4-Chlorophenyl)-3-(p-tolyl)urea is a disubstituted urea
derivative. Its formal nomenclature and common synonyms are crucial for its identification in
chemical databases and scientific literature.

o |[UPAC Name: 1-(4-chlorophenyl)-3-(4-methylphenyl)urea[1]
e Synonyms:

o 1-(4-chlorophenyl)-3-(p-tolyl)urea[1]

o N-(4-Chlorophenyl)-N'-(p-tolyl)urea

o KPSSOXIQIMVHAH-UHFFFAOYSA-N (InChiKey)[1]

Physicochemical Properties

The fundamental physicochemical properties of 1-(4-chlorophenyl)-3-(p-tolyl)urea are
summarized in the table below. These properties are essential for its handling, formulation, and
in silico modeling.
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Property Value Source
Molecular Formula C14H13CIN20 [1]
Molecular Weight 260.72 g/mol Calculated
Monoisotopic Mass 260.07166 Da [1]

XlogP (predicted) 3.5-37 [1112]

CC1=CC=C(C=C1)NC(=O)NC
SMILES [1]
2=CC=C(C=C2)CI

INChl=1S/C14H13CIN20/c1-
10-2-6-12(7-3-10)16-14(18)17-

InChl [1]
13-8-4-11(15)5-9-13/h2-

9H,1H3,(H2,16,17,18)

Biological Activity and Applications

Aryl urea derivatives are a significant class of compounds in medicinal chemistry, exhibiting a
wide range of biological activities.[3] While specific quantitative biological data for 1-(4-
chlorophenyl)-3-(p-tolyl)urea is not extensively detailed in the provided results, the broader
class of N-aryl-N'-benzylurea and related scaffolds are known for their potential as kinase
inhibitors and anticancer agents.[4]

Derivatives of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea have demonstrated notable
antiproliferative effects against breast cancer cell lines.[5] Mechanistic studies on these related
compounds suggest they may act by inhibiting key signaling pathways involved in cancer
progression.[5]

Experimental Protocols

The synthesis of unsymmetrical ureas like 1-(4-chlorophenyl)-3-(p-tolyl)urea is typically
achieved through the reaction of an isocyanate with an amine. Below is a generalized
experimental protocol based on common synthetic methods for aryl ureas.

General Synthesis of 1-(4-chlorophenyl)-3-(p-tolyl)urea
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Obijective: To synthesize 1-(4-chlorophenyl)-3-(p-tolyl)urea from p-toluidine and 4-

chlorophenyl isocyanate.

Materials:

p-Toluidine (4-methylaniline)

4-Chlorophenyl isocyanate

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
Stirring apparatus

Reaction vessel

Procedure:

In a clean, dry reaction vessel, dissolve 1.0 equivalent of p-toluidine in an appropriate
volume of anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

To this stirring solution, add a solution of 1.0 equivalent of 4-chlorophenyl isocyanate in
anhydrous THF dropwise at room temperature.

Allow the reaction mixture to stir at room temperature for a period of 2 to 12 hours. The
reaction progress can be monitored by Thin Layer Chromatography (TLC).

Upon completion of the reaction, the resulting precipitate (the urea product) is typically
collected by filtration.

The collected solid is washed with a small amount of cold solvent to remove any unreacted
starting materials.

The product can be further purified by recrystallization from a suitable solvent system (e.g.,
ethanol/water) to yield the pure 1-(4-chlorophenyl)-3-(p-tolyl)urea.

The final product should be dried under vacuum and its identity and purity confirmed by
analytical methods such as NMR spectroscopy and mass spectrometry.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b5686204?utm_src=pdf-body
https://www.benchchem.com/product/b5686204?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b5686204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

Visualizations
Logical and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a generalized synthetic
workflow and a potential signaling pathway inhibited by related aryl urea compounds.
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Caption: Generalized workflow for the synthesis of 1-(4-chlorophenyl)-3-(p-tolyl)urea.
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Potential Inhibition by Aryl Urea Derivatives
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Caption: Potential inhibitory action on the PISK/Akt/mTOR signaling pathway by related aryl
ureas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [1-(4-Chlorophenyl)-3-(p-tolyl)urea IUPAC name and
synonyms]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b5686204#1-4-chlorophenyl-3-p-tolyl-urea-iupac-
name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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